molecular formula C20H20N2O5S B5065489 N-(2-furylmethyl)-2-(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetamide

N-(2-furylmethyl)-2-(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetamide

Cat. No. B5065489
M. Wt: 400.4 g/mol
InChI Key: HFCFHLAUGZJMMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-furylmethyl)-2-(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetamide, commonly known as FMA, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a member of the sulfonamide class of compounds and has been shown to exhibit a range of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of FMA is not fully understood. However, it is known to inhibit the activity of carbonic anhydrase, an enzyme that plays a key role in the regulation of pH in the body. FMA has also been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair.
Biochemical and Physiological Effects
FMA has been shown to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer treatment. FMA has also been shown to inhibit the growth of bacteria, making it a potential candidate for the development of new antibiotics.

Advantages and Limitations for Lab Experiments

FMA has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized in high yields and purity. FMA is also soluble in a range of solvents, making it easy to work with in the lab. However, FMA has some limitations for use in lab experiments. It is a relatively new compound, and its full range of effects and mechanisms of action are not yet fully understood. Additionally, FMA is a sulfonamide compound, which may limit its use in certain experimental contexts.

Future Directions

There are several future directions for research on FMA. One area of interest is the development of FMA derivatives with improved biological activity. Another area of interest is the investigation of the mechanisms of action of FMA, which may lead to the development of new drugs for cancer treatment and antibiotic development. Additionally, FMA may have applications in other areas of scientific research, such as the study of pH regulation in the body.

Synthesis Methods

The synthesis of FMA involves the reaction of 4-nitrophenol with 4-methylbenzenesulfonyl chloride to form the intermediate compound 4-nitrophenyl 4-methylbenzenesulfonate. This intermediate is then reacted with 2-furylmethylamine to form FMA. The synthesis of FMA has been optimized to produce high yields and purity.

Scientific Research Applications

FMA has been extensively studied for its potential applications in scientific research. It has been shown to exhibit a range of biochemical and physiological effects, making it a valuable tool for studying various biological processes. FMA has been used in studies investigating the role of sulfonamides in cancer treatment, as well as in studies examining the effects of sulfonamides on bacterial growth.

properties

IUPAC Name

N-(furan-2-ylmethyl)-2-[4-[(4-methylphenyl)sulfamoyl]phenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O5S/c1-15-4-6-16(7-5-15)22-28(24,25)19-10-8-17(9-11-19)27-14-20(23)21-13-18-3-2-12-26-18/h2-12,22H,13-14H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFCFHLAUGZJMMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)OCC(=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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